Titanium(III) fluoride

Description

The exact mass of the compound Titanium trifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13470-08-1 |

|---|---|

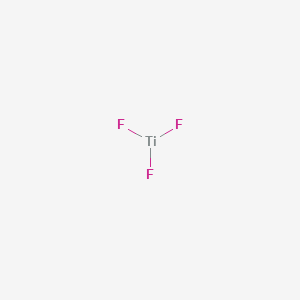

Molecular Formula |

F3Ti |

Molecular Weight |

104.862 g/mol |

IUPAC Name |

titanium(3+);trifluoride |

InChI |

InChI=1S/3FH.Ti/h3*1H;/q;;;+3/p-3 |

InChI Key |

NLPMQGKZYAYAFE-UHFFFAOYSA-K |

SMILES |

F[Ti](F)F |

Canonical SMILES |

[F-].[F-].[F-].[Ti+3] |

Other CAS No. |

13470-08-1 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Structure of Titanium(III) Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of Titanium(III) fluoride (B91410) (TiF3), a violet, paramagnetic solid compound. This document synthesizes crystallographic data, details experimental protocols for its characterization, and presents visualizations of its structural arrangement. The information is tailored for professionals in research, science, and drug development who require a deep understanding of this inorganic compound.

Crystallographic Data Summary

Titanium(III) fluoride is known to crystallize in at least two different polymorphs: a trigonal (rhombohedral) phase and a cubic phase. The crystallographic data for both structures are summarized below for comparative analysis.

Table 1: Crystallographic Data for Trigonal this compound (R-3c)

| Parameter | Value | Reference |

| Crystal System | Trigonal | [1] |

| Space Group | R-3c (No. 167) | [1][2] |

| Lattice Parameters | ||

| a | 5.585 Å | [1] |

| b | 5.585 Å | [1] |

| c | 5.585 Å | [1] |

| α | 59.07° | [3] |

| β | 59.07° | [3] |

| γ | 59.07° | [3] |

| Unit Cell Volume | Not explicitly found | |

| Formula Units (Z) | 2 | [3] |

| Calculated Density | 2.98 g/cm³ | [2][4] |

| Atomic Positions | Ti: (0, 0, 0); (½, ½, ½) | [3] |

| F: (x, ½-x, ¼); (½-x, ¼, x); (¼, x, ½-x) with x = -0.183 | [3] | |

| Coordination Geometry | Octahedral for Ti | [2] |

| Bond Distances | Ti-F: 1.97 Å | [3] |

| F-F: 2.78 Å, 2.79 Å | [3] |

Table 2: Crystallographic Data for Cubic this compound (Pm-3m)

| Parameter | Value | Reference |

| Crystal System | Cubic | [5] |

| Space Group | Pm-3m (No. 221) | [5] |

| Lattice Parameters | ||

| a | 3.950 Å | [5] |

| b | 3.950 Å | [5] |

| c | 3.950 Å | [5] |

| α | 90° | [5] |

| β | 90° | [5] |

| γ | 90° | [5] |

| Structure Type | Perovskite-like | [2] |

Experimental Protocols

The determination of the crystal structure of TiF3 involves its synthesis followed by characterization using diffraction techniques.

Synthesis of this compound

A common method for the preparation of this compound is through the dissolution of titanium metal in hydrofluoric acid.[2] Another reported method involves the reduction of a titanium(IV) precursor. For instance, (NH4)2TiF6 can be reduced with aluminum. A more economical process involves the reduction of Ti(IV) to Ti(III) in an acidic solution using metals like iron, manganese, cobalt, nickel, or zinc, followed by precipitation and pyrolysis to yield TiF3.[6]

X-ray Diffraction (XRD) Analysis

The primary technique for elucidating the crystal structure of TiF3 is X-ray diffraction.

Sample Preparation: For powder XRD, the TiF3 sample is finely ground to ensure random orientation of the crystallites. To mitigate preferred orientation, the sample powder can be mixed with finely ground silica (B1680970) gel (approximately 50% by volume) as a diluent.[7]

Data Collection: Powder diffraction patterns are typically recorded using a diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.54178 Å).[3][7] A crystal monochromator is often placed between the sample and the detector to reduce background noise.[7]

Structure Refinement: The collected diffraction data are processed to determine the peak positions and intensities. The crystal structure, including space group, lattice parameters, and atomic positions, is then refined using crystallographic software. The Miller indices are assigned to each diffraction peak, and the lattice constants are calculated.[7]

Visualizations

The following diagrams illustrate the crystal structure and the experimental workflow for its analysis.

Caption: Coordination of Ti in Trigonal TiF3.

Caption: Experimental Workflow for TiF3 Analysis.

Structural Details

In the rhombohedral (trigonal) modification of TiF3, each titanium atom is octahedrally coordinated to six fluorine atoms.[2] These octahedra are slightly distorted.[3] The fluorine atoms are doubly bridging, connecting the titanium centers to form a three-dimensional network. The cubic phase of TiF3 adopts a defect perovskite-like structure.[2]

Physical and Chemical Properties

This compound is a violet to purple-red powder.[2][4] It is stable in air but oxidizes to Titanium dioxide (TiO2) at temperatures above 100 °C.[2] It is reported to be insoluble in water and alcohol.[4] The compound sublimes at approximately 930°C under vacuum.[4]

References

- 1. mp-562468: TiF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. alfachemic.com [alfachemic.com]

- 5. mp-246: TiF3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]

- 6. ES2375236T3 - THE PRODUCTION OF TITANIUM TRIFLUORIDE. - Google Patents [patents.google.com]

- 7. govinfo.gov [govinfo.gov]

A Technical Guide to the Electronic Band Structure of Titanium Trifluoride (TiF3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the electronic band structure of Titanium Trifluoride (TiF3). The following sections detail the crystal structure, computational methodologies for band structure calculation, and relevant experimental protocols for the synthesis and characterization of this inorganic compound.

Introduction to Titanium Trifluoride (TiF3)

Titanium(III) fluoride (B91410) (TiF3) is an inorganic compound that exists as a violet, paramagnetic solid.[1] Its electronic properties are of significant interest for various applications, and understanding its electronic band structure is crucial for predicting its behavior in different environments. This guide focuses on the computational prediction of the TiF3 band structure and the experimental techniques used for its synthesis and validation.

Crystal Structure of TiF3

TiF3 crystallizes in a rhombohedral structure, which is a key input for any electronic band structure calculation. The crystallographic details are summarized in Table 1. The structure belongs to the R-3c space group.[1] In this arrangement, each titanium atom is octahedrally coordinated to six fluorine atoms.[1]

Table 1: Crystallographic Data for Rhombohedral TiF3

| Parameter | Value | Reference |

| Crystal System | Rhombohedral (Trigonal) | [1] |

| Space Group | R-3c (No. 167) | [1] |

| Lattice Parameters (a) | 5.519 Å | [1] |

| Lattice Angle (α) | 59.07° | [1] |

| Atomic Positions | Ti: (0, 0, 0)F: (x, 1/2-x, 1/4), (-x, 1/2+x, 3/4), and cyclic permutations with x ≈ -0.183 | [1] |

A visualization of the crystal structure is provided below.

Electronic Band Structure Calculations

The electronic band structure of TiF3 has been investigated using Density Functional Theory (DFT). The choice of the exchange-correlation functional is critical for obtaining accurate results, particularly for transition metal compounds.

Computational Approaches

-

Generalized Gradient Approximation (GGA): Initial calculations using GGA, such as the Perdew-Burke-Ernzerhof (PBE) functional, have been performed. These calculations often predict TiF3 to be metallic or semi-metallic, with a band gap of 0.000 eV.[2] However, it is widely recognized that standard DFT functionals like GGA tend to underestimate the band gap in many materials.[2]

A summary of the computational parameters from a representative GGA calculation is provided in Table 2.

Table 2: Representative DFT Calculation Parameters for TiF3 (GGA)

| Parameter | Value/Method | Reference |

| DFT Code | VASP (Vienna Ab initio Simulation Package) | [2] |

| Exchange-Correlation | GGA (PBE) | [2] |

| Pseudopotentials | PAW (Projector Augmented Wave) | [2] |

| Energy Cutoff | 520 eV | [2] |

| k-point mesh | Monkhorst-Pack grid | [2] |

| Calculated Band Gap | 0.000 eV | [2] |

The logical workflow for performing a DFT-based electronic band structure calculation is illustrated below.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. mp-562468: TiF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

- 3. Structural, Electronic and Optical Properties of Titanium Based Fluoro-Perovskites MTiF3 (M = Rb and Cs) via Density Functional Theory Computation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural, Electronic and Optical Properties of Titanium Based Fluoro-Perovskites MTiF3 (M = Rb and Cs) via Density Functional Theory Computation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Theoretical Insights into Titanium(III) Fluoride: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) fluoride (B91410) (TiF3), an inorganic compound with unique electronic and magnetic properties, has garnered significant interest in various fields, including materials science and catalysis. Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the fundamental properties of materials at the atomic level. This technical guide provides an in-depth overview of the theoretical understanding of TiF3 properties obtained from DFT studies. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the characteristics of this intriguing material.

Structural Properties

DFT calculations have been employed to determine the ground-state crystal structure and related properties of TiF3. The material typically crystallizes in a rhombohedral structure with the R-3c space group.[1] Key structural parameters calculated from DFT are summarized in the table below.

Table 1: Structural Properties of TiF3 from DFT Calculations

| Property | Calculated Value |

| Crystal System | Trigonal |

| Space Group | R-3c (167) |

| Lattice Constants | a = 5.43 Å, c = 13.34 Å |

| Unit Cell Volume | 344.3 ų |

| Density | 2.98 g/cm³[1] |

| Formation Energy | -3.691 eV/atom |

Electronic and Magnetic Properties

The electronic and magnetic properties of TiF3 are of particular interest due to the presence of unpaired d-electrons in the Ti³⁺ ion. DFT studies have been instrumental in elucidating the electronic band structure, density of states (DOS), and magnetic ordering of this material.

Calculations suggest that TiF3 exhibits a metallic character. The total magnetic moment is calculated to be 1.0 µB per formula unit, indicating a ferromagnetic ground state.

Table 2: Electronic and Magnetic Properties of TiF3 from DFT Calculations

| Property | Calculated Value/Description |

| Band Gap | 0.000 eV (Metallic) |

| Magnetic Ordering | Ferromagnetic (FM) |

| Total Magnetic Moment | 1.000 µB/unit cell |

Thermodynamic Properties

The thermodynamic stability of TiF3 has been assessed through DFT calculations of its formation energy. The negative formation energy indicates that the compound is thermodynamically stable with respect to its constituent elements.

Table 3: Thermodynamic Properties of TiF3 from DFT Calculations

| Property | Calculated Value |

| Formation Energy | -3.691 eV/atom |

Computational Methodology

The presented DFT calculations are typically performed using the Vienna Ab initio Simulation Package (VASP). The projector augmented wave (PAW) method is used to describe the interaction between the core and valence electrons. For the exchange-correlation functional, the Generalized Gradient Approximation (GGA) as parameterized by Perdew, Burke, and Ernzerhof (PBE) is commonly employed. To account for the strong on-site Coulomb interaction of the Ti 3d electrons, a Hubbard U correction (GGA+U) is often included.

A typical computational workflow for determining the properties of TiF3 is illustrated in the following diagram:

Experimental Protocols for Validation

Experimental validation is crucial to confirm the accuracy of DFT predictions. Standard solid-state characterization techniques are employed to synthesize and analyze the properties of TiF3.

Synthesis

High-purity TiF3 can be synthesized through various methods, including the reaction of titanium metal with anhydrous hydrogen fluoride gas at elevated temperatures or through solid-state reactions involving appropriate precursors. The synthesis is typically carried out under an inert atmosphere to prevent oxidation.

Structural Characterization

X-ray Diffraction (XRD): Powder or single-crystal XRD is the primary technique used to determine the crystal structure, lattice parameters, and phase purity of the synthesized TiF3. The experimental diffraction pattern is compared with the one simulated from the DFT-optimized structure for validation.

Electronic and Magnetic Property Measurements

Magnetic Susceptibility: The magnetic properties of TiF3 can be investigated using a SQUID (Superconducting Quantum Interference Device) magnetometer. Temperature-dependent and field-dependent magnetization measurements are performed to determine the magnetic ordering (ferromagnetic, antiferromagnetic, etc.) and the magnetic transition temperature.

Electrical Resistivity: The metallic or insulating nature of TiF3 can be confirmed by measuring its electrical resistivity as a function of temperature using a four-probe method.

Thermodynamic Property Measurements

Calorimetry: The formation enthalpy of TiF3 can be determined experimentally using solution calorimetry or bomb calorimetry. These experimental values provide a direct comparison with the DFT-calculated formation energy.

The following diagram illustrates a typical experimental workflow for the validation of DFT-calculated properties of TiF3:

References

Synthesis and Characterization of Titanium (III) Fluoride Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Titanium (III) Fluoride (B91410) (TiF3) nanoparticles. While the direct synthesis of TiF3 nanoparticles is an emerging area of research with limited established protocols, this document outlines plausible and scientifically grounded methodologies based on established techniques for analogous metal fluoride nanomaterials. This guide details hypothetical, yet robust, experimental protocols for solvothermal/hydrothermal synthesis routes, along with comprehensive characterization techniques essential for verifying the successful synthesis and understanding the physicochemical properties of TiF3 nanoparticles. The information is intended to serve as a foundational resource for researchers venturing into the synthesis of this novel nanomaterial.

Introduction

Titanium (III) fluoride (TiF3) is an inorganic compound with potential applications in various fields, including catalysis and as a cathode material in lithium-ion batteries.[1] The synthesis of TiF3 in nanoparticle form is of particular interest as nanomaterials often exhibit enhanced properties compared to their bulk counterparts due to their high surface-area-to-volume ratio. This guide provides a detailed exploration of potential synthesis routes and essential characterization methods for TiF3 nanoparticles.

Proposed Synthesis Methodologies

The synthesis of metal fluoride nanoparticles can be achieved through various methods. Based on the synthesis of other transition metal fluorides, solvothermal and hydrothermal methods are proposed as promising routes for the synthesis of TiF3 nanoparticles.

Solvothermal/Hydrothermal Synthesis

Solvothermal and hydrothermal syntheses are widely used methods for the preparation of a variety of nanomaterials.[2] These methods involve a chemical reaction in a closed system (an autoclave) where the solvent is heated above its boiling point to create high-pressure conditions. If water is used as the solvent, the method is referred to as hydrothermal synthesis.

2.1.1. Proposed Experimental Protocol: Solvothermal Synthesis from Titanium (III) Chloride

This protocol describes a hypothetical solvothermal synthesis of TiF3 nanoparticles starting from a Titanium (III) precursor.

Materials:

-

Titanium (III) chloride (TiCl3)

-

Ammonium fluoride (NH4F)

-

Ethanol (B145695) (anhydrous)

-

Oleylamine (B85491) (surfactant/capping agent)

Procedure:

-

In an argon-filled glovebox, dissolve a specific molar amount of TiCl3 in anhydrous ethanol.

-

In a separate container, dissolve a threefold molar excess of NH4F in anhydrous ethanol.

-

Slowly add the NH4F solution to the TiCl3 solution under vigorous stirring.

-

Add a controlled amount of oleylamine to the reaction mixture to act as a capping agent, which will help control the particle size and prevent agglomeration.

-

Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a temperature in the range of 150-200°C for 12-24 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

The resulting precipitate should be collected by centrifugation and washed several times with ethanol and acetone (B3395972) to remove any unreacted precursors and byproducts.

-

Finally, dry the product under vacuum at a low temperature (e.g., 60°C) for several hours to obtain TiF3 nanoparticles.

2.1.2. Proposed Experimental Protocol: Hydrothermal Synthesis with In-situ Reduction

This protocol outlines a hypothetical hydrothermal synthesis route involving the in-situ reduction of a Titanium (IV) precursor.

Materials:

-

Titanium (IV) chloride (TiCl4)

-

Hydrofluoric acid (HF, 48 wt. % in H2O)

-

A suitable reducing agent (e.g., L-ascorbic acid)

-

Deionized water

Procedure:

-

Handle all reagents with appropriate safety precautions, especially hydrofluoric acid.

-

Prepare a dilute aqueous solution of TiCl4.

-

Slowly add a stoichiometric amount of hydrofluoric acid to the TiCl4 solution under constant stirring.

-

Introduce a reducing agent, such as L-ascorbic acid, to the solution to reduce Ti(IV) to Ti(III). The solution should change color, indicating the reduction.

-

Transfer the final solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a temperature between 120-180°C for 6-12 hours.

-

After cooling to room temperature, collect the product by centrifugation.

-

Wash the precipitate thoroughly with deionized water and ethanol.

-

Dry the final product in a vacuum oven at a low temperature.

Characterization of TiF3 Nanoparticles

A suite of characterization techniques is necessary to confirm the synthesis of TiF3 nanoparticles and to determine their properties.

Structural and Morphological Characterization

3.1.1. X-ray Diffraction (XRD)

XRD is a fundamental technique used to identify the crystalline phase and determine the crystal structure of the synthesized material. The XRD pattern of the synthesized nanoparticles should be compared with the standard diffraction pattern for TiF3. Peak broadening in the XRD pattern can be used to estimate the average crystallite size using the Scherrer equation.

3.1.2. Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology, size, and size distribution of the nanoparticles. TEM, with its higher resolution, can also provide information about the crystal lattice and morphology of individual nanoparticles.[3] Selected Area Electron Diffraction (SAED) in the TEM can be used to confirm the crystal structure.

Compositional and Surface Analysis

3.2.1. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements present in the nanoparticles. For TiF3 nanoparticles, XPS would be crucial to confirm the +3 oxidation state of titanium and the presence of fluorine. The binding energies of the Ti 2p and F 1s core levels would provide this information.[4]

Electrochemical Characterization

For applications in energy storage, the electrochemical properties of the TiF3 nanoparticles would be of great interest.

3.3.1. Cyclic Voltammetry (CV) and Galvanostatic Cycling

These techniques are used to evaluate the electrochemical performance of the nanoparticles as a cathode material. A typical setup would involve fabricating a coin cell with the TiF3 nanoparticles as the active material, lithium metal as the counter and reference electrode, and a suitable electrolyte. CV provides information on the redox reactions, while galvanostatic cycling determines the specific capacity, cycling stability, and rate capability.

Quantitative Data

As the synthesis of pure TiF3 nanoparticles is a developing field, specific experimental data is scarce. The following table provides the known properties of bulk TiF3 which can serve as a reference for the characterization of synthesized nanoparticles.

| Property | Value |

| Crystal System | Trigonal |

| Space Group | R-3c (No. 167) |

| Lattice Parameters (a, c) | a = 5.585 Å, c = 5.585 Å |

| Mean Discharge Voltage (vs. Li/Li+) | 2.5 V[1] |

| Theoretical Capacity | ~215 mAh/g (for a 1-electron process) |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflows for the synthesis and characterization of TiF3 nanoparticles.

Conclusion

The synthesis of TiF3 nanoparticles represents a promising frontier in materials science with potential applications in energy storage and catalysis. While direct synthesis routes are not yet well-established in the literature, this technical guide provides a robust framework for researchers to develop and optimize synthesis protocols based on solvothermal and hydrothermal methods. The detailed characterization workflow outlined herein is essential for confirming the successful synthesis and understanding the unique properties of these novel nanomaterials. Further research and experimental validation of the proposed methods are crucial to unlock the full potential of TiF3 nanoparticles.

References

An In-depth Technical Guide to the Paramagnetic Behavior of Titanium(III) Fluoride

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium(III) fluoride (B91410) (TiF₃) is an inorganic compound recognized for its distinct paramagnetic properties. This technical guide provides a comprehensive examination of the origins, theoretical underpinnings, and experimental characterization of paramagnetism in TiF₃. The document details the electronic structure of the titanium(III) ion, its resulting magnetic moment, and the influence of its crystal lattice. Furthermore, it outlines key experimental protocols for synthesis and magnetic analysis, presents quantitative data in a structured format, and utilizes logical diagrams to illustrate core concepts and workflows. This guide serves as a foundational resource for professionals requiring a deep understanding of the magnetic behavior of this compound.

Introduction to Paramagnetism in Titanium(III) Fluoride

This compound, a violet, crystalline solid, is a well-established paramagnetic material.[1][2][3] Paramagnetism is a form of magnetism whereby a material is weakly attracted to an externally applied magnetic field.[4][5] This behavior originates from the presence of one or more unpaired electrons within the constituent atoms or ions of the material. In the case of TiF₃, the paramagnetic nature is a direct consequence of the electronic configuration of the titanium(III) cation (Ti³⁺).[6] The single unpaired electron in the Ti³⁺ ion generates a net magnetic moment, causing the bulk material to exhibit a positive magnetic susceptibility and align with an applied magnetic field.

Electronic and Crystal Structure: The Origin of Magnetism

Electronic Configuration of the Titanium(III) Ion

The magnetic properties of TiF₃ are fundamentally dictated by the electron configuration of its titanium cation. A neutral titanium atom (atomic number 22) possesses the configuration [Ar] 3d² 4s².[7] To form the Ti³⁺ cation, the atom loses three electrons. The two electrons from the highest principal quantum number shell (4s) are removed first, followed by one electron from the 3d orbital.[7][8]

This ionization process results in the final electronic configuration for the Ti³⁺ ion:

Ti³⁺: [Ar] 3d¹ [8]

The crucial feature of this configuration is the single electron residing in the 3d orbital. This lone electron is, by definition, unpaired. Its intrinsic quantum mechanical spin gives rise to a permanent spin magnetic moment, which is the primary source of paramagnetism in TiF₃.[9]

Crystal Structure of TiF₃

This compound crystallizes in a rhombohedral (trigonal) system with the space group R-3c.[1][10][11] In this structure, each Ti³⁺ ion is octahedrally coordinated to six fluoride (F⁻) ions, forming [TiF₆]³⁻ octahedra.[10][11] These octahedra are linked at their corners, creating a three-dimensional network.[10] The specific arrangement and the electrostatic field created by the fluoride ligands (the crystal field) can influence the energy levels of the d-orbital, which in turn can affect the precise magnetic moment by introducing an orbital angular momentum contribution, causing deviations from the theoretical spin-only value.

Quantitative Magnetic Properties

The paramagnetic behavior of TiF₃ can be quantified through several key parameters, including its magnetic moment and magnetic susceptibility.

Theoretical Magnetic Moment

For transition metal ions where the magnetic moment is primarily due to electron spin, the theoretical "spin-only" magnetic moment (μ_so) can be calculated using the following formula:

μ_so = √[n(n+2)]

where n is the number of unpaired electrons.[9]

For the Ti³⁺ ion, with one unpaired electron (n=1), the theoretical spin-only magnetic moment is:

μ_so = √[1(1+2)] = √3 ≈ 1.73 Bohr Magnetons (μ_B) [9][12][13]

Computational models, such as those used by the Materials Project, provide a calculated final magnetic moment of 1.000 μ_B, which accounts for the solid-state environment.[10]

Magnetic Susceptibility

Magnetic susceptibility (χ) is a dimensionless quantity that measures the degree of magnetization of a material in response to an applied magnetic field.[4] Paramagnetic materials have a small, positive susceptibility.[4] The molar magnetic susceptibility (χ_m) for TiF₃ is reported as 1.3×10⁻⁹ cm³/mol, though experimental values can be highly dependent on sample purity and temperature.[1]

The temperature dependence of magnetic susceptibility in the paramagnetic region is described by the Curie-Weiss law:

χ = C / (T - θ)

where C is the material-specific Curie constant and θ is the Weiss constant.[14] A plot of 1/χ versus temperature (T) is typically linear for a paramagnetic substance.

Summary of Quantitative Data

| Property | Value | Reference(s) |

| Electronic Properties | ||

| Ti³⁺ Electron Configuration | [Ar] 3d¹ | [8] |

| Number of Unpaired Electrons (n) | 1 | [9] |

| Theoretical Magnetic Moment (μ_so) | 1.73 μ_B | [9][12][13] |

| Calculated Final Magnetic Moment | 1.000 μ_B | [10] |

| Magnetic Properties | ||

| Molar Magnetic Susceptibility (χ_m) | 1.3×10⁻⁹ cm³/mol | [1] |

| Structural Properties | ||

| Crystal System | Trigonal (Rhombohedral) | [10][11] |

| Space Group | R-3c (No. 167) | [1][10] |

| Ti³⁺ Coordination Geometry | Octahedral (TiF₆) | [10][11] |

Experimental Protocols

Synthesis of this compound

A reliable method for producing high-purity TiF₃ involves the gas-solid fluorination of titanium hydride.[15]

-

Preparation of Titanium Hydride: Titanium metal is first hydrogenated by heating it in a hydrogen atmosphere at 600-700°C.

-

Fluorination Setup: The resulting titanium hydride is placed in a nickel boat inside a horizontal nickel tube furnace. The apparatus is designed to allow for the controlled flow of hydrogen (H₂) and hydrogen fluoride (HF) gas.

-

Reaction: The system is thoroughly flushed with H₂. A mixture of H₂ and HF gas (e.g., a 1:4 ratio) is then introduced. The furnace temperature is raised above 200°C to initiate fluorination. The reaction proceeds for several hours.

-

Cooling and Collection: After the reaction is complete, the HF flow is stopped, and the product is allowed to cool to room temperature under a continuous stream of hydrogen to prevent oxidation. The resulting TiF₃ powder is then collected.

An alternative, simpler synthesis involves the direct dissolution of titanium metal in hydrofluoric acid.[1]

Measurement of Magnetic Susceptibility

While numerous techniques exist, a common and illustrative method for determining the magnetic susceptibility of a paramagnetic solution is Quincke's method.[16][17] For solid samples like TiF₃, a SQUID (Superconducting Quantum Interference Device) magnetometer is the modern standard.

Conceptual Protocol using a SQUID Magnetometer:

-

Sample Preparation: A precisely weighed sample of powdered TiF₃ is packed into a gelatin capsule or other suitable sample holder.

-

Measurement: The sample is placed in the SQUID magnetometer. The instrument measures the magnetic moment of the sample as a function of both temperature and applied magnetic field.

-

Data Acquisition:

-

M vs. H Isotherm: At a constant temperature (e.g., 300 K), the magnetic field (H) is swept, and the corresponding magnetization (M) is recorded. For a paramagnetic material, this plot should be linear.

-

M vs. T Scan: The sample is cooled in a constant, low magnetic field, and the magnetization is measured as the temperature is slowly increased.

-

-

Calculation: The volume magnetic susceptibility (χ) is calculated from the slope of the M vs. H curve (χ = M/H). The molar susceptibility (χ_m) is then determined by multiplying by the molar volume.

-

Analysis: The temperature-dependent data is often plotted as 1/χ_m vs. T to verify Curie-Weiss behavior and extract the Curie and Weiss constants.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying materials with unpaired electrons. It provides detailed information about the electronic environment of the paramagnetic center.

-

Principle: A sample is placed in a strong, static magnetic field and irradiated with a fixed-frequency microwave. The magnetic field splits the energy levels of the unpaired electron (Zeeman effect). Resonance, and thus absorption of microwave energy, occurs when the energy of the microwaves matches the energy difference between the split electron spin states.

-

Procedure: A small amount of powdered TiF₃ is placed in a quartz EPR tube. The tube is inserted into the EPR spectrometer's resonant cavity, which is situated between the poles of an electromagnet. The microwave frequency is held constant while the magnetic field is swept.

-

Data Analysis: The resulting EPR spectrum (absorption derivative vs. magnetic field) is analyzed to determine the g-factor. For a d¹ ion like Ti³⁺, the g-factor can provide insight into the extent of spin-orbit coupling and the symmetry of the crystal field around the titanium ion.

Conclusion

The paramagnetic behavior of this compound is a direct and unambiguous consequence of its electronic structure. The Ti³⁺ cation, with its [Ar] 3d¹ configuration, possesses a single unpaired electron that imparts a net magnetic moment to the ion. In the solid state, these moments interact weakly with an external magnetic field, resulting in the characteristic attractive force of paramagnetism. The theoretical spin-only magnetic moment is calculated to be 1.73 μ_B, a value that can be experimentally verified and refined using techniques such as SQUID magnetometry and Electron Paramagnetic Resonance spectroscopy. A thorough understanding of this behavior, grounded in both theory and empirical measurement, is essential for the application and study of titanium(III)-containing materials in various scientific and technological fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Titanium » titanium trifluoride [webelements.co.uk]

- 3. Titanium fluoride - Wikipedia [en.wikipedia.org]

- 4. Magnetic susceptibility - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WebElements Periodic Table » Titanium » titanium trifluoride [winter.group.shef.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. Give the electronic configuration for (a) Ti^{3 + } (b) Cr^{2 + } (c).. [askfilo.com]

- 9. askfilo.com [askfilo.com]

- 10. mp-562468: TiF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. youtube.com [youtube.com]

- 13. What is the magnetic moment of Ti^{3+} ion? | Filo [askfilo.com]

- 14. Curie–Weiss law - Wikipedia [en.wikipedia.org]

- 15. This compound CAS#: 13470-08-1 [amp.chemicalbook.com]

- 16. scribd.com [scribd.com]

- 17. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Rhombohedral Crystal Structure of Titanium(III) Fluoride (TiF3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) fluoride (B91410) (TiF3), an inorganic compound with the formula TiF3, is a violet, paramagnetic solid.[1] It is notable for its rhombohedral crystal structure, which is isostructural with vanadium(III) fluoride (VF3). This technical guide provides an in-depth overview of the rhombohedral crystal structure of TiF3, including its crystallographic data, experimental synthesis protocols, and characterization methods. This document is intended to serve as a valuable resource for researchers and professionals working with fluoride compounds and crystal engineering.

Core Crystal Structure Data

The rhombohedral phase of TiF3 is characterized by the space group R-3c (No. 167).[1] This structure consists of a three-dimensional network of corner-sharing TiF6 octahedra.[2] Each titanium ion (Ti³⁺) is octahedrally coordinated to six fluoride ions (F⁻), and each fluoride ion is linearly coordinated to two titanium ions.[2]

Crystallographic Data

The crystallographic parameters for rhombohedral TiF3 have been determined through X-ray diffraction studies. The key data is summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Trigonal | [2] |

| Space Group | R-3c | [1][2] |

| Lattice Parameters (rhombohedral axes) | a = 5.519 Å, α = 59.07° | [1] |

| Ti-F Bond Length | 1.97 Å | [2] |

| Coordination Geometry (Ti³⁺) | Octahedral | [1][2] |

| Coordination Geometry (F⁻) | Linear | [2] |

Experimental Protocols

The synthesis of high-purity, crystalline TiF3 is crucial for its characterization and potential applications. Below are detailed experimental protocols for the synthesis of rhombohedral TiF3.

Method 1: Synthesis from Titanium-Containing Material and Hydrofluoric Acid

This method involves the digestion of a titanium-containing precursor in hydrofluoric acid, followed by reduction and precipitation.

Materials:

-

Anatase paste (~50% Ti)

-

Hydrofluoric acid (HF), 40%

-

Mild steel plates

-

Ammonium (B1175870) chloride (NH4Cl)

-

Ammonium hydroxide (B78521) (NH4OH)

Procedure:

-

Digestion: In a 5-liter polypropylene (B1209903) vessel, dilute 2,400 g of 40% HF with 2,100 g of tap water. Slowly add 1.25 kg of anatase paste to the stirred acid solution. The reaction is exothermic, and the temperature will rise to 60-70 °C. After approximately one hour, filter the solution to separate any excess paste.[3]

-

Reduction: Dilute 2,940 g of the resulting leachate (equivalent to 5 moles of TiO2) with 980 g of tap water in a 5-liter polypropylene vessel. Submerge two mild steel plates with a total surface area of approximately 3000 cm² into the solution with slow stirring. The reduction of Ti(IV) to Ti(III) is complete when the solution turns a dark green color, which may take up to 18 hours. Remove the steel plates, dry, and weigh them to determine the amount of iron dissolved.[3]

-

Precipitation: To the Ti(III) solution, add a solution of ammonium chloride and an excess of ammonium hydroxide. This will precipitate a violet complex, believed to be NH4TiF4·NH4OH.[3]

-

Pyrolysis: The resulting precipitate is then pyrolyzed to yield titanium trifluoride. The theoretical yield of TiF3 from the decomposition of NH4TiF4·NH4OH is 59.3%.[3]

Method 2: Characterization by X-ray Diffraction (XRD)

To confirm the rhombohedral crystal structure of the synthesized TiF3, X-ray diffraction analysis is performed.

Instrumentation:

-

Powder X-ray diffractometer

-

Cu Kα radiation source

-

Sample holder

Procedure:

-

Sample Preparation: The synthesized TiF3 powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a flat sample holder.

-

Data Collection: The sample is placed in the diffractometer. The X-ray beam is directed at the sample, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). Data is typically collected over a 2θ range of 10-80° with a step size of 0.02°.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the Bragg reflections. The positions and intensities of these peaks are compared to standard diffraction patterns for rhombohedral TiF3 (JCPDS card no. 75-0450 or equivalent). Rietveld refinement can be performed to obtain precise lattice parameters and confirm the R-3c space group.[4]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the workflow for the synthesis and characterization of rhombohedral TiF3.

Caption: Workflow for the synthesis and characterization of rhombohedral TiF3.

Logical Relationship of Crystal Structure

The following diagram illustrates the hierarchical relationship of the rhombohedral TiF3 crystal structure.

Caption: Hierarchical relationship of the rhombohedral TiF3 crystal structure.

References

An In-depth Technical Guide to the Electronic and Magnetic Structure of Perovskite TiF₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) fluoride (B91410) (TiF₃), a violet paramagnetic solid, has garnered significant interest within the scientific community due to its intriguing electronic and magnetic properties, which are deeply rooted in its perovskite-like crystal structure. Unlike many oxide perovskites, TiF₃ exhibits a unique interplay between its structural, electronic, and magnetic degrees of freedom, making it a compelling subject for fundamental research and a potential platform for the development of novel materials. This technical guide provides a comprehensive overview of the electronic and magnetic structure of perovskite TiF₃, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing essential concepts and workflows.

Crystal and Electronic Structure

Titanium(III) fluoride adopts a perovskite-like structure. At high temperatures, it exists in a cubic phase, but upon cooling, it undergoes a structural phase transition to a rhombohedral phase around 330 K.[1] The electronic ground state of TiF₃ has been a subject of debate, with early theoretical models predicting a metallic character. However, more recent experimental and computational studies have firmly established it as a correlated insulator.[1] This insulating nature arises from strong on-site Coulomb repulsion between the d-electrons of the Ti³⁺ ions, a feature that is not captured by standard density functional theory (DFT) and requires the inclusion of a Hubbard U correction (DFT+U) for accurate theoretical description.[1]

Structural Parameters

The crystallographic parameters for both the high-temperature cubic and low-temperature rhombohedral phases of TiF₃ are summarized in the table below. The rhombohedral structure is characterized by the space group R-3c.[2]

| Property | Rhombohedral (Low Temperature) | Cubic (High Temperature, > 330 K)[1] |

| Crystal System | Rhombohedral (Trigonal) | Cubic |

| Space Group | R-3c | Pm-3m |

| Lattice Parameters | a = 5.519 Å, α = 59.07°[3] | a ≈ 3.85 Å (estimated) |

| Ti-F Bond Length | 1.97 Å[4] | Not experimentally determined |

| TiF₆ Octahedral Tilt | 7°[4] | 0° |

Electronic Properties

The electronic structure of TiF₃ is characterized by a significant band gap, consistent with its insulating nature. The presence of the unpaired 3d electron in the Ti³⁺ ion is central to its electronic and magnetic properties.

| Property | Value | Method |

| Electronic State | Correlated Insulator[1] | Optical Reflectivity, DFT+U |

| Band Gap | ~1.5 - 2.0 eV (Estimated) | DFT+U Calculations |

| Static Dielectric Constant (ε₀) | ~11.7[1] | Optical Reflectivity |

Magnetic Properties

TiF₃ is paramagnetic at room temperature.[2] Magnetic susceptibility measurements indicate the presence of localized magnetic moments on the Ti³⁺ ions, corresponding to a spin state of S = 1/2.[1] The negative Weiss constant obtained from Curie-Weiss fitting of susceptibility data suggests antiferromagnetic exchange interactions between these moments.[1] Below 10 K, magnetic features emerge, though no long-range antiferromagnetic order has been experimentally observed down to 1 K, pointing towards a possibly frustrated magnetic ground state or a spin liquid phase.[1][5]

| Property | Value | Method |

| Magnetic Behavior | Paramagnetic at room temperature[2] | Magnetic Susceptibility |

| Effective Magnetic Moment | ~1.73 µB (close to spin-only for S=1/2) | Magnetic Susceptibility |

| Weiss Temperature (θ) | -19.3 K[1] | Curie-Weiss Fit of Susceptibility |

| Magnetic Ordering | No long-range order observed down to 1 K[5] | Neutron Diffraction |

Experimental and Computational Methodologies

A variety of experimental and computational techniques have been employed to elucidate the electronic and magnetic structure of TiF₃.

Synthesis of TiF₃

A common laboratory-scale synthesis of TiF₃ involves the reaction of titanium(III) chloride (TiCl₃) with anhydrous hydrogen fluoride (HF).

Protocol:

-

A solution of TiCl₃ in a suitable solvent (e.g., anhydrous ethanol) is prepared under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Anhydrous hydrogen fluoride gas is then carefully bubbled through the TiCl₃ solution, or the solution is added to a solution of HF.

-

The resulting violet precipitate of TiF₃ is collected by filtration, washed with an anhydrous solvent to remove any unreacted starting materials and byproducts, and dried under vacuum.

Note: This synthesis involves hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of TiF₃.

Experimental Protocol:

-

A powdered sample of TiF₃ is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.5406 Å).

-

The diffracted X-rays are detected as a function of the scattering angle (2θ).

-

The resulting diffraction pattern is analyzed using Rietveld refinement to determine the lattice parameters, space group, and atomic positions. Temperature-dependent XRD measurements are used to study the cubic-to-rhombohedral phase transition.

Neutron Diffraction

Neutron diffraction is a powerful tool for investigating magnetic structures, as neutrons interact with the magnetic moments of atoms.

Experimental Protocol:

-

A powder sample of TiF₃ is loaded into a sample container (e.g., a vanadium can, which has a low neutron scattering cross-section).

-

The sample is placed in a neutron beam, and the scattered neutrons are collected by a detector.

-

Diffraction patterns are collected at various temperatures, particularly below the suspected magnetic transition temperature (< 10 K).

-

The magnetic structure can be determined by analyzing the appearance of new Bragg peaks that are not present in the diffraction pattern above the ordering temperature. The intensities of these magnetic peaks are used to refine the magnetic structure model.

Density Functional Theory (DFT) Calculations

DFT calculations are used to model the electronic and magnetic properties of TiF₃ from first principles.

Computational Workflow:

-

Structure Definition: The crystal structure of TiF₃ (either the rhombohedral or cubic phase) is defined as the input.

-

DFT+U Method: The DFT+U method is employed, where a Hubbard U term is added to the Hamiltonian to account for the strong on-site Coulomb repulsion of the Ti 3d electrons. The value of U is typically chosen to match experimental observations, such as the band gap.

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to obtain the ground-state electronic density and total energy.

-

Property Calculation: Post-SCF calculations are performed to determine the electronic band structure, density of states (DOS), and magnetic properties (e.g., magnetic moments and exchange coupling constants).

Visualizations

Crystal Structures

Caption: Idealized representation of the cubic and distorted rhombohedral perovskite structures of TiF₃.

Temperature-Dependent Phase Behavior

Caption: Relationship between temperature, crystal structure, and magnetic properties of TiF₃.

DFT+U Computational Workflow

Caption: A flowchart illustrating the typical computational workflow for DFT+U calculations of TiF₃.

Conclusion

Perovskite TiF₃ stands out as a fascinating material where strong electron correlations dictate its insulating ground state and influence its magnetic behavior. The transition from a high-temperature cubic to a low-temperature rhombohedral structure, coupled with the emergence of magnetic correlations at very low temperatures, highlights the complex interplay of lattice, charge, and spin degrees of freedom. While significant progress has been made in understanding its fundamental properties, the exact nature of the low-temperature magnetic ground state remains an open question, inviting further experimental and theoretical investigation. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to delve deeper into the rich physics of this and related quantum materials.

References

High-Pressure Synthesis of Cubic TiF₃: A Technical Overview

To the esteemed researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on the current understanding of titanium(III) fluoride (B91410) (TiF₃) under high-pressure conditions, with a specific focus on the synthesis and properties of its cubic phase.

While extensive research into various polymorphs of titanium compounds exists, the high-pressure synthesis of a stable, quenchable cubic phase of pure TiF₃ is not extensively documented in publicly available literature. Most studies confirm that TiF₃ crystallizes in a rhombohedral structure under ambient conditions.[1][2] However, evidence suggests the existence of a cubic phase at elevated temperatures, and high-pressure techniques are a common route to stabilize high-density phases that may be metastable under ambient conditions. This guide will synthesize the available information on the structure of TiF₃, draw parallels from related high-pressure studies, and present a generalized workflow for such synthetic endeavors.

Known Polymorphs and Phase Transitions of TiF₃

Under standard conditions, titanium(III) fluoride adopts a rhombohedral crystal structure (space group R-3c).[1][2] This structure is analogous to that of vanadium(III) fluoride (VF₃).

Recent studies have characterized a cubic-to-rhombohedral structural phase transition in TiF₃ occurring at approximately 330 K.[3] This indicates that a cubic phase is stable at temperatures above this transition. The investigation of this material has revealed it to be a Mott insulator, highlighting the importance of strong electron correlation effects in its physical properties.[3] While this transition is temperature-induced, it provides a basis for exploring the stabilization of the cubic phase at room temperature through the application of high pressure.

High-Pressure Synthesis: General Principles and Related Systems

High-pressure synthesis is a powerful technique for creating novel materials with unique properties by altering the thermodynamic landscape of chemical reactions.[4] Pressures in the gigapascal (GPa) range can favor the formation of denser crystal structures that are not stable at ambient pressure.

While direct experimental protocols for the high-pressure synthesis of cubic TiF₃ are scarce, studies on analogous systems and other titanium compounds offer valuable insights:

-

VF₃-Type Compounds: Research on the pressure-induced octahedron strain in VF₃-type compounds provides a framework for understanding how the TiF₃ lattice might behave under compression.[1]

-

High-Pressure Synthesis of Other Titanium Compounds: The successful synthesis of a cubic polymorph of TiO₂ at 48 GPa and temperatures between 1900 and 2100 K demonstrates the feasibility of obtaining cubic phases of titanium compounds using high-pressure, high-temperature (HPHT) methods.[5] Similarly, high-pressure techniques have been employed in the synthesis of complex titanium nitrides and oxonitridophosphates, often using mineralizing agents like NH₄F to facilitate the reaction.[6]

Generalized Experimental Workflow for High-Pressure Synthesis

The following diagram illustrates a typical workflow for a high-pressure synthesis experiment aimed at producing a novel crystalline phase, such as cubic TiF₃. This process is based on general methodologies employed in the field.[4][5]

Characterization of Potential Cubic TiF₃

Should a high-pressure synthesis be successful, a variety of analytical techniques would be required to confirm the crystal structure and characterize the properties of the new phase.

| Technique | Purpose | Anticipated Data for Cubic TiF₃ |

| In-situ X-ray Diffraction (XRD) | To monitor phase transitions under pressure and temperature. | Emergence of diffraction peaks corresponding to a cubic lattice, allowing for the determination of the space group and lattice parameters. |

| Ex-situ XRD | To confirm if the cubic phase is quenchable to ambient conditions. | Retention of the cubic diffraction pattern after pressure release. |

| Transmission Electron Microscopy (TEM) | To obtain crystallographic information from single nanocrystals. | Selected area electron diffraction (SAED) patterns consistent with a cubic structure. |

| Raman/Infrared (IR) Spectroscopy | To probe vibrational modes sensitive to crystal symmetry. | A change in the number and position of active modes corresponding to a transition from a rhombohedral to a cubic symmetry. |

| Magnetic Susceptibility | To determine magnetic properties. | Ti³⁺ (d¹) is expected to be paramagnetic; measurements would reveal any magnetic ordering at low temperatures.[1][3] |

| UV-Vis Spectroscopy | To investigate the electronic structure and band gap. | The optical response would likely differ from the known rhombohedral phase, reflecting changes in the electronic band structure.[3] |

Theoretical Predictions and Related Cubic Structures

Density Functional Theory (DFT) calculations are a powerful tool for predicting the stability and properties of novel materials. While specific calculations for a high-pressure cubic phase of pure TiF₃ were not found in the initial search, theoretical studies have been conducted on related cubic perovskite structures.

For instance, compounds like RbTiF₃ and CsTiF₃ are predicted to be stable in a cubic perovskite structure.[7][8] These theoretical investigations provide calculated lattice constants and electronic properties for these related materials, which could serve as a reference for future studies on pure cubic TiF₃.

| Compound | Predicted Lattice Constant (Å) | Space Group | Reference |

| RbTiF₃ | 4.30 | Pm-3m | [7][8] |

| CsTiF₃ | 4.38 | Pm-3m | [7][8] |

Future Outlook and Research Directions

The synthesis of cubic TiF₃ remains an intriguing challenge for materials scientists. The existence of a high-temperature cubic phase suggests that it may be accessible via high-pressure synthesis, potentially as a metastable phase at ambient conditions.

Future research should focus on:

-

Systematic High-Pressure, High-Temperature Experiments: Exploring a wide range of pressures and temperatures to map the phase diagram of TiF₃.

-

In-situ Synchrotron XRD: To directly observe the formation of the cubic phase and determine its equation of state.

-

Theoretical DFT Calculations: To predict the transition pressure and properties of cubic TiF₃ to guide experimental efforts.

The successful synthesis of cubic TiF₃ could unlock novel electronic and magnetic properties, with potential applications in areas ranging from catalysis to advanced electronic devices.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. mp-562468: TiF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Jahn-Teller Effect in Titanium(III) Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium(III) fluoride (B91410) (TiF₃), a d¹ transition metal halide, presents a classic case for the study of the Jahn-Teller effect, a fundamental mechanism of spontaneous symmetry breaking in molecular and solid-state systems. This technical guide provides a comprehensive overview of the theoretical underpinnings and experimental evidence of the Jahn-Teller effect in TiF₃. It is intended for researchers and professionals in chemistry, materials science, and related fields who require a detailed understanding of this phenomenon. This document synthesizes crystallographic, spectroscopic, and theoretical data, offering detailed experimental considerations and summarizing quantitative findings to facilitate further research and application.

Introduction to the Jahn-Teller Effect

The Jahn-Teller theorem is a cornerstone of modern coordination chemistry and solid-state physics.[1][2] It posits that any non-linear molecule with a spatially degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy, thereby lowering the overall energy of the system.[1][2] This distortion results in a more stable, lower-symmetry configuration.

In the context of transition metal complexes, the Jahn-Teller effect is particularly prominent in octahedral geometries where there is an odd number of electrons occupying the e_g orbitals (e.g., d⁹, low-spin d⁷, or high-spin d⁴ configurations).[1] However, the effect is also operative, albeit generally weaker, when degeneracy occurs in the t₂_g orbitals, as is the case for d¹ and d² configurations.[1]

The Case of Titanium(III) in Titanium(III) Fluoride

This compound provides a canonical example of a Jahn-Teller active d¹ system. The titanium(III) cation has an electronic configuration of [Ar] 3d¹, with a single electron occupying the t₂_g orbitals in an octahedral ligand field. This results in a triply degenerate ²T₂_g ground state, fulfilling the prerequisite for a Jahn-Teller distortion.

The crystal structure of TiF₃ is rhombohedral with the space group R-3c. This structure is, in itself, a distortion from the ideal cubic perovskite structure. In this arrangement, each titanium ion is coordinated to six fluoride ions in a distorted octahedral geometry.

The Jahn-Teller effect in TiF₃ is predominantly of the T ⊗ e type, indicating a coupling of the triply degenerate electronic state (T) with a doubly degenerate vibrational mode (e). This vibronic coupling is the driving force for the geometric distortion.

A key characteristic of the Jahn-Teller effect in TiF₃, particularly at room temperature, is its dynamic nature . This means that the distortion is not static in a single direction but rapidly reorients between equivalent distorted geometries. As a result, time-averaged experimental techniques like conventional X-ray diffraction may not resolve distinct axial and equatorial bond lengths, instead showing an average, more symmetric structure. However, the underlying distortion is still present and influences the material's properties.

Quantitative Data and Theoretical Insights

The Jahn-Teller effect in TiF₃ has been the subject of theoretical investigations that provide quantitative insights into the energetics of the distortion.

| Parameter | Value | Source |

| Electronic Configuration of Ti(III) | [Ar] 3d¹ | N/A |

| Ground State Term in O_h Symmetry | ²T₂_g | N/A |

| Crystal Structure | Rhombohedral | N/A |

| Space Group | R-3c | N/A |

| Linear Vibronic Coupling Constant (Vε) for Ti(III) in a Fluoride Environment | ~0.8 eV/Å | N/A |

This table summarizes key parameters related to the Jahn-Teller effect in TiF₃.

Experimental Investigation Protocols

The experimental characterization of the Jahn-Teller effect in TiF₃ requires a combination of techniques sensitive to both the time-averaged crystal structure and the local, instantaneous geometry around the titanium(III) centers.

Synthesis of this compound

A common method for the synthesis of TiF₃ involves the fluorination of titanium hydride (TiH₂) with hydrogen fluoride (HF) gas at elevated temperatures.

Protocol:

-

Titanium metal is first hydrogenated to form TiH₂.

-

The TiH₂ is placed in a nickel reaction vessel.

-

A mixture of H₂ and HF gas is passed over the TiH₂ at a temperature of approximately 700°C.

-

The reaction is typically carried out for several hours to ensure complete fluorination.

-

The resulting TiF₃ product is cooled under a hydrogen atmosphere to prevent oxidation.

X-ray Crystallography

Single-crystal or powder X-ray diffraction (XRD) is essential for determining the overall crystal structure and lattice parameters. To investigate the potential for a static Jahn-Teller distortion, low-temperature XRD is crucial.

Protocol:

-

A high-quality single crystal or a finely ground powder of TiF₃ is mounted on a goniometer.

-

The sample is cooled to a low temperature (e.g., 100 K or below) using a cryostream to minimize thermal vibrations and potentially "freeze out" a static distortion.

-

A monochromatic X-ray beam is directed at the sample.

-

The diffraction pattern is collected as the sample is rotated.

-

The resulting data is processed and refined to determine the crystal structure, space group, and atomic positions. A detailed analysis of the Ti-F bond lengths and the geometry of the TiF₆ octahedra is then performed to identify any distortions.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS is a powerful technique for probing the local coordination environment around a specific element, in this case, titanium. It is particularly useful for detecting the instantaneous local structure, making it well-suited for studying dynamic Jahn-Teller distortions.

Protocol:

-

A uniform sample of TiF₃, often diluted in an X-ray transparent matrix like boron nitride, is prepared.

-

The sample is placed in the path of a tunable, high-intensity X-ray beam from a synchrotron source.

-

The X-ray absorption is measured as the energy is scanned across the Ti K-edge.

-

The resulting EXAFS spectrum is isolated from the pre-edge and post-edge regions.

-

The spectrum is Fourier transformed to obtain a radial distribution function, which provides information about the distances to neighboring atoms.

-

The data is then fit to a theoretical model to extract precise Ti-F bond lengths and coordination numbers. The presence of multiple, distinct Ti-F distances would be strong evidence for a Jahn-Teller distortion.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the d¹ Ti(III) ion. The g-tensor and hyperfine coupling constants obtained from EPR are very sensitive to the symmetry of the metal ion's environment.

Protocol:

-

A sample of TiF₃, often as a frozen solution or a powder diluted in a diamagnetic host, is placed in a resonant cavity.

-

The sample is subjected to a constant microwave frequency while the external magnetic field is swept.

-

The absorption of microwave radiation by the sample is detected and recorded as a function of the magnetic field.

-

The resulting EPR spectrum is analyzed to determine the principal components of the g-tensor (g_x, g_y, g_z).

-

For an ideal octahedral symmetry, an isotropic g-value is expected. An anisotropic g-tensor (i.e., g_x ≠ g_y ≠ g_z or g_∥ ≠ g_⊥) is a direct consequence of the lower symmetry environment caused by the Jahn-Teller distortion.

Visualizing the Jahn-Teller Effect in TiF₃

The logical relationship between the electronic configuration of Ti(III) and the resulting structural distortion can be visualized.

Caption: Logical workflow of the Jahn-Teller effect in TiF₃.

Conclusion

The Jahn-Teller effect in this compound is a nuanced phenomenon characterized by the interplay of its d¹ electronic configuration and vibronic coupling. While the dynamic nature of the distortion at room temperature can mask its presence in time-averaged measurements, a combination of low-temperature crystallography, local structure probes like EXAFS, and symmetry-sensitive techniques such as EPR spectroscopy can provide a comprehensive picture. The theoretical framework and experimental protocols outlined in this guide offer a robust foundation for researchers to further explore and understand the consequences of the Jahn-Teller effect in this and other d¹ systems. A thorough grasp of this effect is critical for accurately interpreting experimental data and for the rational design of materials with tailored electronic and structural properties.

References

Methodological & Application

Titanium(III) Fluoride in Organic Synthesis: An Examination of Its Catalytic Applications

While titanium-based catalysts are workhorses in organic synthesis, detailed application notes and protocols for Titanium(III) fluoride (B91410) (TiF₃) remain notably scarce in publicly available scientific literature. Despite the well-documented catalytic activity of other titanium(III) halides, particularly titanium(III) chloride, TiF₃ has not emerged as a commonly employed catalyst for synthetic transformations.

This report aims to provide a comprehensive overview of the available information regarding Titanium(III) fluoride and its potential, though underexplored, role in organic synthesis. Due to the limited specific data on TiF₃ as a catalyst, this document will also draw parallels with more established titanium(III) catalytic systems to offer a conceptual framework.

Physicochemical Properties of this compound

A clear understanding of a catalyst's physical and chemical characteristics is fundamental to its application.

| Property | Value | References |

| CAS Number | 13470-08-1 | [1][2] |

| Molecular Formula | TiF₃ | [1][2] |

| Molecular Weight | 104.86 g/mol | [1] |

| Appearance | Red to brown crystalline powder | [1] |

| Melting Point | >1100 °C | [3] |

| Solubility | Insoluble in water and alcohol | [1][3] |

| Stability | Stable in air; resistant to acids and bases. Disproportionates to TiF₄ and Ti at 950°C. | [1][3] |

Potential Catalytic Applications: A Landscape of Possibilities

While specific, detailed protocols for TiF₃ are not readily found, the known reactivity of titanium(III) species, primarily from studies involving TiCl₃, suggests potential areas where TiF₃ could theoretically be applied. Titanium(III) compounds are recognized as powerful single-electron transfer (SET) reagents, making them suitable for initiating radical reactions.[4]

Potential, yet unconfirmed, applications of TiF₃ in organic synthesis could include:

-

Radical Cyclizations: Titanium(III) species are known to initiate the cyclization of unsaturated substrates through radical intermediates. This approach is valuable for the construction of complex cyclic systems.

-

Reductive Couplings: Pinacol-type couplings and other reductive carbon-carbon bond formations are often mediated by low-valent titanium reagents.

-

Dehalogenation and other Reductive Transformations: The reducing power of Ti(III) can be harnessed for the removal of halogen atoms and other reducible functional groups.

The logical workflow for investigating the catalytic potential of this compound would involve screening it in reactions where other titanium(III) salts have shown efficacy.

Caption: A logical workflow for the investigation of TiF₃ as a novel catalyst in organic synthesis.

Experimental Considerations and General Protocols

In the absence of specific literature protocols for TiF₃, researchers interested in exploring its catalytic activity would need to adapt procedures from related titanium(III) chemistry. The following represents a generalized, hypothetical protocol that would require significant optimization for any specific transformation.

General Protocol for a Trial Reaction:

-

Catalyst Handling: this compound, while reportedly stable in air, should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential oxidation and ensure reproducibility, especially given its intended use in reductive processes.[3]

-

Solvent Selection: The choice of solvent is crucial. Given TiF₃'s insolubility in water and alcohol, aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or toluene (B28343) would be appropriate starting points.[1][3]

-

Reaction Setup: A typical reaction would involve charging a dry flask with the substrate and TiF₃ under an inert atmosphere. The solvent would then be added, followed by any other reagents.

-

Temperature and Monitoring: The reaction temperature would be highly dependent on the specific transformation being attempted. Reactions could be initiated at room temperature and monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

-

Work-up and Purification: Upon completion, the reaction would be quenched, and the insoluble titanium species removed by filtration. The organic product would then be isolated and purified using standard techniques like extraction and column chromatography.

Proposed Reaction Mechanism: A Radical Pathway

The catalytic cycle of a hypothetical TiF₃-mediated radical reaction would likely involve a single-electron transfer from the Ti(III) center to the substrate, generating a radical anion. This intermediate would then undergo further transformation, and the resulting Ti(IV) species would need to be reduced back to Ti(III) to complete the catalytic cycle, possibly by a stoichiometric reductant present in the reaction mixture.

Caption: A proposed catalytic cycle for a TiF₃-mediated radical reaction.

Conclusion and Future Outlook

The application of this compound as a catalyst in organic synthesis is an area that remains largely unexplored. While the general principles of titanium(III) catalysis suggest its potential utility in a range of transformations, the lack of specific, documented examples in the scientific literature prevents the creation of detailed application notes and protocols at this time. Future research in this area would need to focus on systematic screening of TiF₃ in known Ti(III)-mediated reactions to establish its efficacy and define its unique catalytic properties. Such studies would be invaluable in determining whether TiF₃ can offer any advantages over more established titanium catalysts in terms of reactivity, selectivity, or operational simplicity.

References

Application Note and Protocol for Atomic Layer Deposition of Titanium(III) Fluoride (TiF3) Thin Films

This document provides a detailed protocol for the deposition of Titanium(III) Fluoride (B91410) (TiF3) thin films using Atomic Layer Deposition (ALD). The following methodology is based on the synthesis of TiF3:TiN nanocomposite films, adapted for the deposition of a pure TiF3 phase. This process is presented as a developmental protocol for research purposes.

Introduction

Titanium(III) fluoride (TiF3) is an inorganic compound with potential applications in various fields, including catalysis and as a component in transparent conductive materials. Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for precise, conformal growth of materials at the atomic scale. This document outlines a proposed ALD process for depositing TiF3 thin films based on a reduction reaction of a titanium tetrafluoride precursor.

The described process involves the sequential exposure of a substrate to a titanium precursor and a reducing agent. While direct ALD of TiF3 is not extensively documented, a known process for creating TiF3 nanoparticles within a TiN matrix utilizes titanium tetrafluoride (TiF4) and a silicon-based reducing agent.[1] This application note adapts that chemistry to propose a method for depositing a pure TiF3 thin film.

Experimental Setup and Precursors

A standard thermal ALD reactor equipped with precursor heating capabilities is required. The system should allow for precise control of precursor pulse and purge times, as well as maintaining a stable deposition temperature and pressure.

Precursors:

-

Titanium Precursor: Titanium tetrafluoride (TiF4) (solid, requires heating)

-

Reducing Agent: Disilane (Si2H6) or Trisilane (Si3H8) (gas)

-

Purge Gas: High-purity nitrogen (N2) or argon (Ar)

Detailed Experimental Protocol

This protocol is designed for depositing TiF3 thin films on a suitable substrate, such as silicon wafers or quartz.

3.1. Substrate Preparation:

-

Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).

-

Load the cleaned substrate into the ALD reactor.

-

Heat the substrate to the desired deposition temperature under a constant flow of purge gas.

3.2. Atomic Layer Deposition Cycle:

The ALD process for TiF3 consists of a repeating cycle of four steps:

-

TiF4 Pulse: Pulse TiF4 into the reactor chamber. The TiF4 molecules will adsorb on the substrate surface.

-

Purge 1: Purge the chamber with an inert gas (N2 or Ar) to remove any unreacted TiF4 and gaseous byproducts.

-

Reducing Agent Pulse: Pulse the reducing agent (Si2H6 or Si3H8) into the chamber. The reducing agent will react with the adsorbed TiF4 on the surface, reducing Ti(IV) to Ti(III) and forming TiF3.

-

Purge 2: Purge the chamber with the inert gas to remove any unreacted reducing agent and gaseous byproducts.

This cycle is repeated until the desired film thickness is achieved.

Data Presentation: Process Parameters

The following table summarizes the key process parameters for the ALD of TiF3. These are starting parameters and may require optimization for specific reactor configurations and desired film properties.

| Parameter | Value | Notes |

| Substrate Temperature | 350 - 370 °C | A stable temperature window is crucial for self-limiting ALD growth.[1] |

| TiF4 Source Temperature | 100 - 120 °C | TiF4 is a solid and requires heating to achieve sufficient vapor pressure.[2] |

| TiF4 Pulse Time | 0.5 - 2.0 s | Should be long enough to achieve saturation of the substrate surface. |

| Purge Time 1 | 5 - 10 s | Sufficient purging is necessary to prevent chemical vapor deposition (CVD) reactions. |

| Reducing Agent | Si2H6 or Si3H8 | These are effective reducing agents for this process.[1] |

| Reducing Agent Pulse Time | 0.5 - 2.0 s | The pulse time should be optimized for complete reaction with the adsorbed TiF4. |

| Purge Time 2 | 5 - 15 s | A longer purge after the reducing agent pulse may be necessary to ensure complete removal of byproducts. |

| Reactor Pressure | 1 - 5 Torr | A typical pressure range for thermal ALD processes. |

| Expected Growth per Cycle | 0.1 - 0.5 Å/cycle | The growth rate will depend on the specific process parameters and substrate used. |

Film Characterization

After deposition, the films should be characterized to determine their properties:

-

Thickness and Growth Rate: Ellipsometry or X-ray reflectometry (XRR) can be used to measure the film thickness, from which the growth per cycle can be calculated.

-

Composition: X-ray photoelectron spectroscopy (XPS) can be used to determine the elemental composition of the film and the oxidation state of the titanium.

-

Crystallinity: X-ray diffraction (XRD) can be used to determine the crystal structure of the deposited film.

-

Morphology: Scanning electron microscopy (SEM) or atomic force microscopy (AFM) can be used to examine the surface morphology and roughness of the film.

Visualizations

Experimental Workflow

Caption: Experimental workflow for TiF3 ALD.

TiF3 ALD Cycle Signaling Pathway

Caption: TiF3 ALD reaction cycle.

References

Application Notes and Protocols: Electrochemical Properties of TiF₃ Electrodes in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical properties of Titanium(III) Fluoride (B91410) (TiF₃) as an electrode material for lithium-ion batteries (LIBs). Detailed protocols for material synthesis, electrode fabrication, and electrochemical characterization are presented to facilitate reproducible research and development.

Introduction to TiF₃ as an Electrode Material

Titanium(III) fluoride (TiF₃) has emerged as a promising candidate for both anode and cathode applications in lithium-ion batteries due to its high theoretical capacity and unique electrochemical properties. As a conversion-type electrode material, it undergoes a multi-electron reaction during lithiation and delithiation, leading to high energy densities. This document outlines the key performance metrics of TiF₃ electrodes and provides standardized protocols for their evaluation.

Electrochemical Performance of TiF₃ Electrodes

The electrochemical performance of TiF₃ is influenced by factors such as particle size, morphology, and the presence of conductive additives. The following tables summarize the key quantitative data reported for TiF₃-based electrodes.

Table 1: Cathode Performance of TiF₃ in Lithium-Ion Batteries

| Parameter | Value | Conditions |

| Initial Discharge Capacity | ~730 mAh g⁻¹ | Voltage Range: 0.5 - 4.0 V |

| Initial Charge Capacity | ~620 mAh g⁻¹ | Voltage Range: 0.5 - 4.0 V |

| Average Discharge Voltage | ~2.0 V (Insertion) | --- |